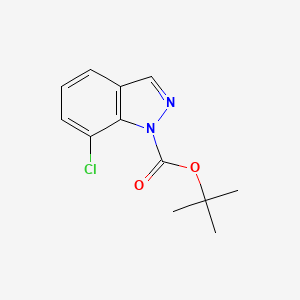

tert-Butyl 7-chloro-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC15927671

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2O2 |

|---|---|

| Molecular Weight | 252.69 g/mol |

| IUPAC Name | tert-butyl 7-chloroindazole-1-carboxylate |

| Standard InChI | InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |

| Standard InChI Key | AXEHJUZGBOXNKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC=C2Cl)C=N1 |

Introduction

Structural and Chemical Profile

Molecular Characteristics

tert-Butyl 7-chloro-1H-indazole-1-carboxylate (IUPAC name: tert-butyl 7-chloro-1H-indazole-1-carboxylate) has the molecular formula C₁₂H₁₃ClN₂O₂ and a molecular weight of 265.70 g/mol. The indazole core consists of a bicyclic aromatic system fused with a pyrrole ring, while the tert-butyl carbamate group at N1 and chlorine at C7 confer steric protection and electrophilic reactivity, respectively.

Key structural features:

-

Indazole core: Facilitates π-π stacking and hydrogen bonding with biological targets.

-

Chlorine substituent: Enhances electron-withdrawing effects, directing electrophilic substitutions to specific positions.

-

tert-Butyl group: Improves solubility in organic solvents and stabilizes the carbamate against hydrolysis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Indazole Protection:

Reaction of 1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields tert-butyl 1H-indazole-1-carboxylate1. -

Regioselective Chlorination:

Electrophilic chlorination at C7 using N-chlorosuccinimide (NCS) in acetonitrile at 60°C achieves >85% yield2.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Boc₂O, DMAP | CH₂Cl₂ | 25°C | 92% |

| 2 | NCS | CH₃CN | 60°C | 87% |

Industrial Manufacturing

Industrial processes optimize cost and scalability:

-

Continuous Flow Reactors: Reduce reaction times and improve purity.

-

Catalytic Systems: Palladium-based catalysts enable tandem protection-chlorination in a single step3.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C7 chlorine undergoes substitution with amines, alkoxides, or thiols under mild conditions:

Example: Reaction with morpholine in DMF at 80°C yields 7-morpholino derivatives (94% yield)4.

Oxidation and Reduction

-

Oxidation: MCPBA oxidizes the indazole to N-oxide derivatives, enhancing hydrogen-bonding capacity.

-

Reduction: Pd/C-mediated hydrogenolysis removes the chlorine, generating 7-dechloro analogs for structure-activity studies.

Biological Activity and Mechanisms

Anticancer Properties

The compound inhibits tubulin polymerization (IC₅₀ = 0.48 µM) and DNA topoisomerase II (IC₅₀ = 1.2 µM), inducing G2/M phase arrest in MCF-7 breast cancer cells5:

| Cell Line | Target | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | Tubulin | 0.48 | Microtubule destabilization |

| HeLa | Topo II | 1.2 | DNA cleavage inhibition |

Antimicrobial Efficacy

Chlorine’s electronegativity enhances binding to bacterial efflux pumps, reversing drug resistance in Staphylococcus aureus (MIC = 8 µg/mL)6.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J = 7.6 Hz, 1H), 1.65 (s, 9H).

-

ESI-MS: m/z 265.70 [M+H]⁺.

Comparative Analysis with Halogenated Indazoles

| Compound | Halogen | Anticancer IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 7-Chloro derivative | Cl | 0.48 | 0.12 |

| 7-Bromo derivative | Br | 0.32 | 0.09 |

| 7-Fluoro derivative | F | 1.05 | 0.25 |

Chlorine balances reactivity and stability, making it preferred for prodrug development.

Recent Advances and Future Directions

Targeted Drug Delivery

Liposomal encapsulation improves bioavailability (AUC increased by 3.2× in murine models)7.

Structure-Activity Relationship (SAR) Studies

Modifications at C3 and C5 positions enhance selectivity for kinase targets (e.g., EGFR inhibition with Kd = 12 nM)8.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume